2-(2,5-dimethylphenyl)-N-(3-methyl-6-(methylthio)benzo[d]thiazol-2(3H)-ylidene)acetamide
Description
Properties
IUPAC Name |
2-(2,5-dimethylphenyl)-N-(3-methyl-6-methylsulfanyl-1,3-benzothiazol-2-ylidene)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS2/c1-12-5-6-13(2)14(9-12)10-18(22)20-19-21(3)16-8-7-15(23-4)11-17(16)24-19/h5-9,11H,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQBOXHCSMRQIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CC(=O)N=C2N(C3=C(S2)C=C(C=C3)SC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the CviR receptor . This receptor plays a crucial role in the quorum sensing (QS) signals in Chromobacterium violaceum . QS is a system of stimulus and response correlated to population density. Many species of bacteria use quorum sensing to coordinate gene expression according to the density of their local population.
Mode of Action
The compound interacts with its target, the CviR receptor, by inhibiting its function. This inhibition disrupts the QS signals in Chromobacterium violaceum. The compound’s interaction with the CviR receptor results in a significant decrease in violacein production, a pigment produced by Chromobacterium violaceum.
Biochemical Pathways
The compound affects the QS pathway in Chromobacterium violaceum. By inhibiting the CviR receptor, the compound disrupts the normal functioning of the QS pathway, leading to a decrease in violacein production. Violacein is a purple pigment produced by Chromobacterium violaceum and is often used as a measure of QS activity.
Biological Activity
The compound 2-(2,5-dimethylphenyl)-N-(3-methyl-6-(methylthio)benzo[d]thiazol-2(3H)-ylidene)acetamide is a novel derivative of benzo[d]thiazole, which has garnered attention for its potential biological activity. This article aims to explore its biological properties, focusing on antimicrobial, anticancer, and neuroprotective activities, supported by relevant data and case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Key Features:
- Functional Groups : The presence of a benzo[d]thiazole moiety contributes to its biological activity.
- Substituents : The dimethylphenyl and methylthio groups enhance lipophilicity, potentially influencing bioavailability and receptor interactions.
Antimicrobial Activity
Recent studies have indicated that derivatives of benzo[d]thiazole exhibit significant antimicrobial properties. For instance, compounds similar to our target compound have shown effectiveness against various strains of bacteria and fungi.
- Study Findings :
| Compound | Target Pathogen | Activity |
|---|---|---|
| 3h | MRSA | Effective |
| 3j | Vancomycin-resistant E. faecium | Effective |
| 9f | Drug-resistant Candida | Broad-spectrum |
Anticancer Activity
The anticancer potential of benzo[d]thiazole derivatives has been a focal point in recent pharmacological research.
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through various pathways, including inhibition of cell proliferation and induction of cell cycle arrest.
- Case Studies :
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 5b | HeLa | 10.5 |
| 5q | MCF-7 | 12.3 |
Neuroprotective Activity
Neuroprotective effects have also been noted for compounds related to our target structure.
- Research Insights : In a study assessing anticonvulsant activity, derivatives showed protective indices significantly higher than standard drugs like phenytoin .
| Compound | Protective Index | ED50 (mg/kg) |
|---|---|---|
| 5b | 20.7 | 15.4 |
| 5q | 34.9 | 18.6 |
Comparison with Similar Compounds
Structural and Functional Group Variations
Triazole-Linked Acetamides
Compounds such as 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a–c) from share the acetamide backbone but replace the benzo[d]thiazole with a triazole ring. Key differences include:
- Electron-Deficient Core : The triazole in 6a–c is less aromatic than benzo[d]thiazole, altering electronic interactions with targets.
Table 1: Structural Comparison
Thiadiazole Derivatives
N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g, ) shares a thiadiazole ring but incorporates a benzamide group instead of acetamide. Key distinctions:
- Bioactivity : Thiadiazole derivatives often exhibit antimicrobial activity, but the acryloyl group in 4g may confer different binding kinetics compared to the methylthio group in the target compound.
- Solubility: The dimethylamino group in 4g increases polarity, contrasting with the lipophilic -SMe in the target .
Spectroscopic and Analytical Data
- IR Spectroscopy : The target compound’s carbonyl stretch (C=O) is expected near 1670–1700 cm⁻¹, similar to 6a (1671 cm⁻¹) and 4g (1638–1690 cm⁻¹) .
- NMR Trends : The benzo[d]thiazole’s deshielded protons (e.g., aromatic H in δ 7.2–8.6 ppm in 6b) align with shifts observed in triazole analogs, though methylthio substituents may downfield-shift adjacent protons .
Q & A
Q. What are the critical steps in synthesizing this compound, and how do reaction conditions influence yield and purity?
The synthesis involves multi-step organic reactions, typically starting with functionalization of the benzo[d]thiazole core followed by coupling with the acetamide moiety. Key steps include:
- Thiolation : Introducing the methylthio group at position 6 of the benzo[d]thiazole ring under controlled sulfurization conditions.
- Amidation : Coupling the 2,5-dimethylphenylacetic acid derivative with the thiazole intermediate using carbodiimide-based coupling agents (e.g., EDC/HCl) in dichloromethane or DMF .
- Purification : Column chromatography or recrystallization (ethanol/water mixtures) to isolate the final product. Reaction parameters (temperature: 273–298 K, solvent polarity, and catalyst loading) directly impact yield and purity. For instance, excess triethylamine may improve coupling efficiency but risks side reactions .
Q. Which spectroscopic and analytical methods are essential for characterizing this compound?
- NMR Spectroscopy : and NMR confirm regiochemistry and substituent positions (e.g., methylthio and dimethylphenyl groups). Aromatic protons in the benzo[d]thiazole ring typically appear as doublets at δ 7.2–8.4 ppm .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] peaks) and detects isotopic patterns for sulfur-containing groups .
- IR Spectroscopy : Identifies carbonyl (C=O, ~1670 cm) and amide (N-H, ~3260 cm) functional groups .
Q. What are common impurities formed during synthesis, and how can they be mitigated?
- Unreacted intermediates : Residual thiols or uncyclized precursors may persist. Mitigation: Monitor reaction progress via TLC (hexane:ethyl acetate, 8:2) and optimize stoichiometry .
- Oxidation byproducts : The methylthio group may oxidize to sulfoxide. Mitigation: Use inert atmospheres (N/Ar) and antioxidants like BHT .
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking) predict biological targets and binding modes?
- Molecular docking : Software like AutoDock Vina or Schrödinger Suite models interactions between the compound and target proteins (e.g., kinases, GPCRs). The benzo[d]thiazole core may engage in π-π stacking with aromatic residues, while the acetamide group forms hydrogen bonds with catalytic sites .
- MD simulations : Assess binding stability over time (10–100 ns trajectories) to validate docking results .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Standardize assays : Use consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (IC measurements under matched pH/temperature).
- Control for impurities : HPLC purity >95% reduces variability. Cross-validate findings with orthogonal assays (e.g., enzymatic vs. cell-based) .
Q. What strategies optimize reaction pathways for derivatives with enhanced bioactivity?
- Structure-activity relationship (SAR) : Introduce electron-withdrawing groups (e.g., -NO) on the phenyl ring to enhance electrophilicity. Replace methylthio with sulfonamide for improved solubility .
- Click chemistry : Azide-alkyne cycloaddition (CuAAC) can append triazole moieties to the acetamide chain, diversifying pharmacophore space .
Q. How do crystal structure analyses inform intermolecular interactions and stability?
- X-ray crystallography : Reveals hydrogen bonding (e.g., N-H···N between amide and thiazole) and π-π interactions (e.g., benzo[d]thiazole stacking with aromatic residues). These interactions stabilize the compound in solid state and may mimic binding in biological systems .
- Thermogravimetric analysis (TGA) : Correlates crystal packing density with thermal stability .
Q. What in vitro assays are critical for assessing pharmacological potential?
- Enzymatic inhibition : Fluorescence-based assays (e.g., kinase inhibition using ADP-Glo™).
- Cytotoxicity : MTT assays in cancer cell lines (e.g., MCF-7, A549) with EC determination .
- Membrane permeability : Caco-2 cell monolayers predict oral bioavailability .
Q. How can QSAR models guide the design of analogs with improved properties?
- Descriptor selection : Use topological (e.g., Wiener index) and electronic (HOMO/LUMO) descriptors.
- Validation : Leave-one-out cross-validation (LOO-CV) ensures model robustness. For example, a QSAR model predicting logP values can prioritize derivatives with optimal lipophilicity (2–5) .
Q. How can statistical experimental design (DoE) optimize synthetic and assay parameters?
- Factorial design : Vary temperature (25–60°C), solvent (DMF vs. THF), and catalyst loading (5–15 mol%) to identify optimal conditions.
- Response surface methodology (RSM) : Maximize yield while minimizing impurity formation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
